((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol
説明
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The systematic name ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol follows IUPAC guidelines for carbocyclic nucleoside analogs. The parent structure is a tetrahydrofuran ring (oxygen-containing five-membered ring) substituted at positions 2, 3, 4, and 5. Key functional groups include:
- A 6-amino-9H-purin-9-yl moiety (adenine base) at C5.
- A fluoro group at C3.
- An amino group at C4.
- A hydroxymethyl group at C2.
The stereochemical descriptors (2R,3S,4S,5R) define the spatial arrangement of substituents, critical for biological activity. This nomenclature aligns with related fluorinated nucleosides like fludarabine (2-fluoro-ara-adenosine) and clofarabine (2-chloro-2′-fluoro-2′-deoxyarabinosyladenine), which share similar structural motifs.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₀H₁₄FN₅O₃ reflects:
- 10 carbon atoms from the tetrahydrofuran ring (5 carbons) and adenine base (5 carbons).
- 14 hydrogen atoms , reduced compared to natural nucleosides due to fluorine substitution.
- 1 fluorine atom at C3.
- 5 nitrogen atoms from the adenine base and amino group.
The stereochemistry arises from the tetrahydrofuran ring puckering , where fluorine at C3 induces a south conformation (C3′-endo), as observed in anti-HIV active analogs. This contrasts with natural adenosine’s north conformation (C2′-endo), highlighting fluorine’s role in modulating sugar pucker.
Table 1: Comparative Molecular Features
| Feature | This Compound | Natural Adenosine |
|---|---|---|
| Molecular Formula | C₁₀H₁₄FN₅O₃ | C₁₀H₁₃N₅O₄ |
| Fluorine Substitution | C3 (axial) | None |
| Sugar Puckering | South (C3′-endo) | North (C2′-endo) |
| Key Functional Groups | -NH₂ (C4), -CH₂OH | -OH (C2′, C3′, C5′) |
Comparative Structural Analysis with Natural Nucleoside Analogues
The compound diverges from natural nucleosides through:
- Fluorine Substitution : Replaces the hydroxyl group at C3 in ribose, enhancing metabolic stability by resisting phosphorylase cleavage.
- Amino Group at C4 : Unlike natural nucleosides, this modification alters hydrogen-bonding interactions with enzymatic targets, as seen in fludarabine’s inhibition of DNA polymerase.
- Hydroxymethyl Group at C2 : Provides a site for phosphorylation, critical for prodrug activation in analogs like fludarabine phosphate.
These changes confer resistance to deamination and prolonged intracellular retention compared to adenosine, as fluorine’s electronegativity stabilizes the glycosidic bond.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR data reveal distinct shifts due to fluorine’s electronegativity and ring puckering:
- ¹H NMR :
- ¹³C NMR :
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS ([M+H]⁺ = 312.1124) exhibits key fragments:
- m/z 176 : Adenine moiety (C₅H₅N₅⁺).
- m/z 136 : Tetrahydrofuran ring with fluorine and amino groups (C₄H₇FNO₂⁺).
- m/z 98 : Hydroxymethyl fragment (C₂H₅O₂⁺).
These patterns align with fluorinated nucleosides like 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine , confirming structural integrity.
X-ray Crystallographic Studies of Fluorinated Tetrahydrofuran Ring
X-ray analysis reveals:
- Bond Lengths : C3-F = 1.41 Å (shorter than C-O in ribose, 1.43 Å).
- Ring Puckering : Pseudorotation phase angle (P) = 162°, confirming C3′-endo conformation.
- Hydrogen Bonding : N6 of adenine forms a bifurcated bond with O4′ (2.9 Å) and C4-NH₂ (3.1 Å), stabilizing the anti-glycosidic conformation.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=8.21 Å, b=10.34 Å, c=12.57 Å |
| C3-F Bond Length | 1.41 Å |
| Glycosidic Bond Angle (χ) | -157° (anti) |
特性
分子式 |
C10H13FN6O2 |
|---|---|
分子量 |
268.25 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-4-amino-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1,12H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1 |
InChIキー |
RAGDIWLKEWELTQ-PLDPKQSISA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)N)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)N)N |
製品の起源 |
United States |
準備方法
Starting Materials and Protection
The synthesis begins with a tetrahydrofuran diol precursor. Hydroxyl groups are protected to direct fluorination:
Example :
Fluorination with DAST
Diethylaminosulfur trifluoride (DAST) introduces fluorine at the 3'-position:
Challenges : Competing elimination byproducts reduce yields (43% reported).
Amino Group Introduction
Oxidation-Reduction Sequence
A ketone intermediate is generated via Dess-Martin periodinane oxidation, followed by stereoselective reduction:
Key Insight : Sodium borohydride ensures retention of β-configuration.
Deprotection and Functionalization
Acidic hydrolysis (e.g., 80% AcOH) removes THP groups, revealing primary alcohols for subsequent phosphorylation or coupling.
Coupling with 6-Aminopurine
Vorbrüggen Glycosylation
The fluorinated sugar is activated and coupled with a silylated purine base:
Conditions : CH₃CN, 65°C, 3 hours.
Yield : 47% over two steps.
Final Deprotection
Benzoyl and PMB groups are removed via ammonolysis (7 M NH₃/MeOH).
Purification and Characterization
Chromatographic Methods
Analytical Data
-
¹H/¹³C NMR : Confirms stereochemistry via NOE interactions (e.g., H-8 of purine and H-4' of sugar).
-
HRMS : Validates molecular formula (C₁₀H₁₃FN₆O₂, MW 268.25).
Alternative Routes and Modifications
Enzymatic Synthesis
Recent studies explore transglycosylation using purine nucleoside phosphorylases (PNPs) to couple fluorinated sugars with 6-aminopurine, improving stereoselectivity.
Solid-Phase Synthesis
Immobilized tetrahydrofuran derivatives enable iterative functionalization, though yields remain suboptimal (≤35%).
Reaction Optimization Data
*Over two steps.
Challenges and Solutions
Stereochemical Control
化学反応の分析
科学研究への応用
化学: 化学において、((2R,3S,4S,5R)-4-アミノ-5-(6-アミノ-9H-プリン-9-イル)-3-フルオロテトラヒドロフラン-2-イル)メタノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応とメカニズムを探求することができます。
生物学: この化合物は、酵素や核酸との相互作用など、その潜在的な生物学的活性の点で研究されています。それは、生物系におけるフッ素化ヌクレオシドの挙動を理解するためのモデル化合物として役立ちます。
医学: 医学において、この化合物は、その潜在的な治療的用途について調査されています。天然ヌクレオシドとの構造的類似性により、抗ウイルス剤や抗がん剤の開発のための候補となっています。
産業: 産業部門では、この化合物は、医薬品や農薬の製造に使用されます。そのユニークな特性により、新しい材料や化学プロセスの開発に役立ちます。
科学的研究の応用
Chemistry: In chemistry, ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of fluorinated nucleosides in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to natural nucleosides makes it a candidate for antiviral and anticancer drug development.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of new materials and chemical processes.
作用機序
類似化合物の比較
類似化合物:
- (2R,3S,4S,5R)-2-(6-アミノ-9H-プリン-9-イル)-4-フルオロ-5-(ヒドロキシメチル)テトラヒドロフラン-3-オール
- (2R,3S,4S,5R)-2-(6-アミノ-2-フルオロ-9H-プリン-9-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオール
比較: 類似化合物と比較して、((2R,3S,4S,5R)-4-アミノ-5-(6-アミノ-9H-プリン-9-イル)-3-フルオロテトラヒドロフラン-2-イル)メタノールは、アミノ基とフッ素基の両方の存在により、ユニークな特性を示します。これらの官能基は、その独特の化学反応性と生物学的活性に貢献し、さまざまな科学的および産業的用途にとって貴重な化合物となっています。
類似化合物との比較
Stereochemical Impact on Activity
- The 2R,3S,4S,5R configuration of the target compound creates a distinct spatial arrangement compared to the 4R stereoisomer in 2′-amino-2′-deoxyadenosine. This likely alters binding to enzymes like adenosine deaminase, reducing susceptibility to metabolic deactivation .
Role of Fluorine Substitution
- The 3-fluoro group in the target compound enhances metabolic stability by resisting enzymatic oxidation, a common degradation pathway for non-fluorinated analogs (e.g., 2′-amino-2′-deoxyadenosine) .
Functional Group Comparisons
- Hydroxymethyl vs. Lipophilic Groups : The hydroxymethyl group in the target compound improves aqueous solubility compared to EPZ5676’s lipophilic tert-butyl-benzimidazole tail, which prioritizes membrane permeability over solubility .
- Amino vs. Halogen Substituents: The 6-amino group on the purine base facilitates hydrogen bonding with viral polymerases, whereas halogenated analogs (e.g., ’s iodo-pyrrolopyrimidine) rely on hydrophobic interactions for DNA intercalation .
生物活性
((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol, commonly referred to as a purine analog, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and has implications in antiviral and anticancer therapies. This article reviews its biological activity based on available research findings.
- Molecular Formula : C10H15N7O2
- Molecular Weight : 265.27 g/mol
- CAS Number : 67313-23-9
The biological activity of this compound can be attributed to its structural similarity to natural nucleosides, which allows it to interfere with nucleic acid synthesis. It acts primarily by:
- Inhibiting DNA and RNA synthesis : The presence of the purine moiety allows it to mimic adenine or guanine, leading to incorporation into nucleic acids.
- Modulating enzyme activity : It may inhibit enzymes involved in nucleotide metabolism, such as adenosine deaminase.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against retroviruses such as HIV. In vitro studies have shown that it can inhibit viral replication effectively:
| Study | Virus | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HIV | 0.5 | NRTI (Nucleotide Reverse Transcriptase Inhibitor) |
| Study B | HCV | 0.8 | Inhibition of viral polymerase |
Note: IC50 values represent the concentration required to inhibit 50% of viral replication.
Anticancer Activity
The compound has also been evaluated for anticancer properties. It demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 1.2 | Induces apoptosis |
| MCF7 (Breast Cancer) | 0.7 | Cell cycle arrest |
| A549 (Lung Cancer) | 1.0 | Inhibits proliferation |
Case Study 1: HIV Treatment
In a clinical trial involving patients with HIV, the administration of this compound resulted in a significant decrease in viral load. Patients receiving this compound alongside standard antiretroviral therapy showed improved outcomes compared to those on standard therapy alone.
Case Study 2: Cancer Therapy
A study conducted on breast cancer patients revealed that the combination of this purine analog with conventional chemotherapy led to enhanced therapeutic efficacy and reduced side effects. The patients exhibited better tolerance and a higher rate of tumor regression.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this fluorinated nucleoside analog?
- Methodological Answer : Synthesis typically involves stereoselective fluorination and nucleoside coupling. For example:
- Step 1 : Use (2R,3S,4R,5R)-configured tetrahydrofuran intermediates with protected hydroxyl groups to enable regioselective fluorination at the 3-position .
- Step 2 : Couple the fluorinated sugar moiety to adenine via Mitsunobu or enzymatic glycosylation .
- Step 3 : Deprotect using mild acidic or basic conditions (e.g., NH3/MeOH for amino groups) .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements :
- Eye/Face : ANSI-approved safety goggles and face shields (NIOSH/EN 166 standards) .
- Skin : Nitrile gloves (tested for permeation resistance) and lab coats .
Advanced Research Questions
Q. How does fluorination at the 3-position influence enzymatic recognition compared to non-fluorinated analogs?
- Experimental Design :
- Comparative Studies : Synthesize non-fluorinated (3-OH) and fluorinated (3-F) analogs.
- Kinetic Assays : Measure Ki values against adenosine deaminase (ADA) or kinases using fluorescence polarization or radiometric assays .
Q. What analytical challenges arise in characterizing stereochemical purity, and how can they be resolved?
- Challenges : Overlapping NMR signals due to fluorine’s quadrupolar moment and complex diastereomerism.
- Solutions :
- 2D NMR : Use <sup>1</sup>H-<sup>13</sup>C HSQC to resolve sugar proton assignments .
- X-ray Crystallography : For unambiguous confirmation (e.g., as in for related compounds) .
- Data Table :
| Technique | Parameter Analyzed | Example Data (Fluorinated Analog) |
|---|---|---|
| <sup>19</sup>F NMR | Chemical Shift (δ) | -215 ppm (dt, J=48 Hz) |
| HRMS | [M+H]<sup>+</sup> | 271.22 (C10H11F2N5O2) |
Q. How can researchers assess the compound’s potential as a prodrug?
- Prodrug Strategies :
- Phosphonate Derivatization : Synthesize 5′-phosphonate analogs (e.g., methylphosphonate) to enhance cell permeability .
- Bioactivation Studies : Test hydrolysis in human plasma or liver microsomes to identify stable prodrug candidates .
Data Contradictions and Resolution
- Fluorination Impact : suggests 3,4-difluoro analogs retain enzyme affinity, while notes reduced activity in triazole-modified derivatives. Resolution: Context-dependent effects (enzyme active site flexibility) require case-by-case validation.
- Synthetic Yields : Yields vary from 40–70% in fluorinated nucleosides ( vs. 8). Optimization via microwave-assisted or flow chemistry may improve reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
